4-Methoxydalbergione

Description

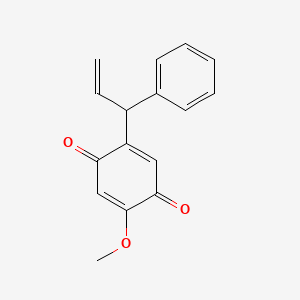

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSUZUQISVAJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315149 | |

| Record name | 4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28396-75-0 | |

| Record name | 4-Methoxydalbergione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28396-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxydalbergione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028396750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALBERGIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Investigations

Plant Sources and Distribution within the Genus Dalbergia

The genus Dalbergia, belonging to the family Fabaceae, is a significant source of 4-Methoxydalbergione. Several species within this genus have been found to contain this compound, often concentrated in the heartwood.

Dalbergia sissoo

Dalbergia sissoo, commonly known as Indian rosewood or Shisham, is a well-documented source of 4-Methoxydalbergione. Phytochemical studies have consistently isolated this compound from its heartwood. phcogrev.comresearchgate.netfrontiersin.org In addition to the parent compound, a derivative, 1,6-Dihydro-1,6-dihydroxy-4-methoxydalbergione, has been isolated from the stem of D. sissoo. chemijournal.com The presence of 4-Methoxydalbergione is considered a characteristic feature of the chemical profile of this species. wisdomlib.org

Dalbergia odorifera

Dalbergia odorifera, or Chinese rosewood, is another prominent source of 4-Methoxydalbergione. Investigations into the chemical constituents of its heartwood have led to the isolation of (S)-4-methoxydalbergione. thieme-connect.commedchemexpress.comthieme-connect.comnih.gov The compound is recognized as one of the key flavonoids present in the heartwood of this species. thieme-connect.comnih.gov

Dalbergia latifolia

Dalbergia latifolia, known as Indian rosewood or Bombay Blackwood, has been found to contain 4-Methoxydalbergione in its heartwood. ejournalmapeki.orgresearchgate.netresearchgate.netphytojournal.comstuartxchange.com The compound is listed among the various neoflavonoids and other phenolic constituents that contribute to the chemical makeup of the wood. phytojournal.comresearchpublish.com

Dalbergia melanoxylon

Dalbergia melanoxylon, or African blackwood, contains both the (R)- and (S)-enantiomers of 4-methoxydalbergione in its wood. prota4u.orgprota4u.org Phytochemical investigations have also identified 4-methoxydalbergione in the stem bark of this species. mdpi.com Further studies have confirmed the isolation of 4-methoxydalbergione from this plant, highlighting its role as a significant quinonoid constituent. botanical-dermatology-database.infonih.gov

Other Identified Plant Species and Natural Sources

Beyond the Dalbergia genus, 4-Methoxydalbergione has been identified in other unrelated natural sources.

Ranunculus repens : Phytochemical analysis of the roots of Ranunculus repens, a member of the Ranunculaceae family, has led to the isolation of R(+)-4-methoxydalbergione. medchemexpress.comchemsrc.comnih.govscholarena.comtandfonline.com

Propolis : This resinous mixture produced by honeybees has also been identified as a source of 4-Methoxydalbergione. Specifically, Nepalese propolis has been shown to contain this compound among its various flavonoid constituents. nih.govmdpi.comnih.govresearchgate.netnepjb.com

Anatomical Localization within Plant Tissues

The distribution of 4-Methoxydalbergione is often specific to certain tissues within the source plants.

The heartwood is the primary site of accumulation for 4-Methoxydalbergione in the Dalbergia species, including D. sissoo, D. odorifera, and D. latifolia. phcogrev.comthieme-connect.commedchemexpress.comthieme-connect.comnih.govejournalmapeki.orgresearchgate.netresearchgate.netphytojournal.comstuartxchange.com In Dalbergia sissoo, the stem has also been identified as containing a derivative of this compound. chemijournal.com For Dalbergia melanoxylon, the compound has been located in the wood , stem bark , and root bark . prota4u.orgprota4u.orgmdpi.combotanical-dermatology-database.infonih.gov In the case of Ranunculus repens, 4-Methoxydalbergione is found in the roots . medchemexpress.comchemsrc.comnih.govscholarena.comtandfonline.com

The following table summarizes the natural sources and the specific plant parts where 4-Methoxydalbergione has been identified.

| Species/Source | Genus/Family/Type | Identified Plant Part/Source |

| Dalbergia sissoo | Dalbergia / Fabaceae | Heartwood, Wood, Stem |

| Dalbergia odorifera | Dalbergia / Fabaceae | Heartwood |

| Dalbergia latifolia | Dalbergia / Fabaceae | Heartwood, Wood |

| Dalbergia melanoxylon | Dalbergia / Fabaceae | Wood, Stem Bark, Root Bark |

| Ranunculus repens | Ranunculus / Ranunculaceae | Roots |

| Propolis | Bee Product | Resin |

Extraction and Isolation Methodologies from Natural Sources

The isolation of 4-Methoxydalbergione from its natural sources, primarily the heartwood of various Dalbergia species, is a multi-step process involving initial extraction with organic solvents followed by sophisticated purification techniques. The choice of methodology is critical for obtaining the compound at a high purity for subsequent analysis and research.

The initial step in isolating 4-Methoxydalbergione involves the extraction of the compound from plant material using various organic solvents. The selection of the solvent is based on the polarity and solubility of the target compound. Research has shown that a range of solvents, from non-polar to polar, are effective in extracting neoflavonoids like 4-Methoxydalbergione.

Methanol (B129727) is frequently used, often with heat, to extract a broad spectrum of compounds from the plant matrix. In one study, the shadow-dried and chopped stems of Dalbergia sissoo were first percolated with hexane (B92381) to remove chlorophyll (B73375) before being refluxed with hot methanol for eight hours. This process was repeated three times to ensure exhaustive extraction. chemijournal.com Similarly, propolis samples have been extracted with methanol in combination with dichloromethane (B109758) for the isolation of both polar and nonpolar constituents. mdpi.com

n-Hexane is commonly employed as a primary or successive solvent. The heartwood of Dalbergia latifolia was successively extracted with n-hexane, ethyl acetate (B1210297), and methanol. researchgate.net The n-hexane extract proved to be the most active fraction, containing 4-Methoxydalbergione along with other neoflavonoids. researchgate.net In the case of D. sissoo stem extraction, a pre-extraction with hexane was performed to remove chlorophyll and other nonpolar components before the main methanolic extraction. chemijournal.com

Chloroform (B151607) (or Dichloromethane) is another key solvent. The air-dried heartwood of Dalbergia cochinchinensis was powdered and extracted with 70% ethanol, and the resulting residue was partitioned with solvents including petroleum ether, chloromethane (B1201357) (dichloromethane), and ethyl acetate. mdpi.com In another study on Dalbergiae Lignum, a dichloromethane (CH2Cl2) fraction of the extract was found to be highly potent, and 4-Methoxydalbergione was subsequently isolated from this fraction. nih.gov

Ethyl Acetate is often used in sequential extraction procedures. Following an initial extraction with a less polar solvent, ethyl acetate can be used to isolate compounds of intermediate polarity. For instance, the heartwood of D. latifolia was successively extracted with n-hexane, followed by ethyl acetate and then methanol. researchgate.net In the processing of D. cochinchinensis extract, ethyl acetate was used as a partitioning solvent after initial extraction. mdpi.com

The following table summarizes the solvent-based extraction techniques reported for isolating 4-Methoxydalbergione and related compounds from various natural sources.

| Plant Source/Material | Plant Part | Extraction Solvent(s) | Research Focus |

| Dalbergia sissoo | Stem | n-Hexane, Methanol | Isolation of constituents including a 4-Methoxydalbergione derivative. chemijournal.com |

| Dalbergia latifolia | Heartwood | n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) | Successive extraction to isolate bioactive neoflavonoids. researchgate.net |

| Dalbergiae Lignum | Not Specified | Dichloromethane (CH2Cl2) | Isolation of compounds with anticarcinogenic activity. nih.gov |

| Dalbergia cochinchinensis | Heartwood | 70% Ethanol, partitioned with Petroleum Ether, Chloroform, Ethyl Acetate | Isolation of flavonoids. mdpi.com |

| Dalbergia melanoxylon | Heartwood | Dichloromethane, Ethyl Acetate | Reconstitution of ethanolic extracts to isolate dalbergiones. d-nb.info |

| Propolis (Ethiopian) | Resin | Dichloromethane, Methanol | Extraction of polar and nonpolar components. mdpi.com |

Following solvent extraction, the resulting crude extract contains a complex mixture of phytochemicals. Therefore, chromatographic techniques are essential to separate and purify 4-Methoxydalbergione.

Column Chromatography is the most widely used method for the large-scale purification of 4-Methoxydalbergione from crude extracts. This technique separates compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is the most common stationary phase used for this purpose. chemijournal.commdpi.com The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. For example, the methanolic extract of D. sissoo was mixed with silica gel (60-120 mesh) and subjected to column chromatography, eluting with solvents of increasing polarity. chemijournal.com A derivative of 4-Methoxydalbergione was obtained using an eluent mixture of ethyl acetate and benzene (B151609) (1:9). chemijournal.com

In another instance, the petroleum ether extract of D. cochinchinensis was fractionated using a silica gel column with a petroleum ether-ethyl acetate gradient. mdpi.com Further purification of fractions often involves Sephadex LH-20, a size-exclusion chromatography resin, typically eluted with a solvent mixture like dichloromethane-methanol (1:1) to yield the pure compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and purity analysis of 4-Methoxydalbergione. Chiral HPLC has been noted as a key step for validating the stereochemistry of the compound. While detailed preparative HPLC methods for its isolation are not extensively described in the provided context, HPLC is fundamental in analytical procedures to confirm the purity of the isolated compound. For instance, after isolation from D. sissoo, UPLC (an advanced form of HPLC) analysis confirmed the purity of 4-Methoxydalbergione to be over 98%. nih.gov The analysis of brain tissue for the presence of 4-Methoxydalbergione was conducted using an LCMS-2020 system fitted with a C18 column, a common setup for reverse-phase HPLC. nih.gov

The table below outlines the chromatographic techniques employed in the purification of 4-Methoxydalbergione.

| Technique | Stationary Phase | Mobile Phase / Eluent | Research Application |

| Column Chromatography | Silica Gel (60-120 mesh) | Solvents of increasing polarity (e.g., Hexane, Benzene, Ethyl Acetate mixtures) | Isolation of compounds from D. sissoo methanolic extract. chemijournal.com |

| Column Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate gradient | Fractionation of D. cochinchinensis petroleum ether extract. mdpi.com |

| Column Chromatography | Sephadex LH-20 | Dichloromethane-Methanol (1:1) | Final purification of fractions from D. cochinchinensis. mdpi.com |

| Column Chromatography | Silica Gel | Dichloromethane-Methanol gradient | Separation of D. melanoxylon ethyl acetate extract. d-nb.info |

| HPLC / UPLC / LCMS | C18 Column | Not specified | Purity analysis and detection in biological samples. nih.gov |

| Chiral HPLC | Not specified | Not specified | Validation of stereochemistry. |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Structure Determination

Spectroscopic methods are fundamental tools for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce their atomic composition and bonding patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been employed to characterize 4-Methoxydalbergione.

¹H NMR Spectroscopy: In one study, the ¹H NMR spectrum of 4-Methoxydalbergione was recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. nih.gov The resulting chemical shifts (δ) and coupling constants (J) provide a fingerprint of the proton environments within the molecule.

A singlet at 5.92 ppm is assigned to the proton at the C-3 position. nih.gov

A doublet at 6.49 ppm with a coupling constant of 1.2 Hz corresponds to the proton at C-6. nih.gov

The proton at C-7 appears as a broad doublet at 4.93 ppm with a coupling constant of 6.7 Hz. nih.gov

A complex signal, a doublet of doublet of doublets, at 6.10 ppm is attributed to the proton at C-8. nih.gov

The two protons at the C-9 position are diastereotopic and appear as distinct signals: a doublet of triplets at 5.00 ppm and another at 5.28 ppm. nih.gov

The aromatic protons of the phenyl ring appear as a broad doublet at 7.19 ppm (H-2' and H-6'), a broad triplet at 7.32 ppm (H-3' and H-5'), and a broad triplet at 7.24 ppm (H-4'). nih.gov

A sharp singlet at 3.81 ppm corresponds to the three protons of the methoxy (B1213986) group (4-OCH₃). nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 5.92 | s | - |

| H-6 | 6.49 | d | 1.2 |

| H-7 | 4.93 | br. d | 6.7 |

| H-8 | 6.10 | ddd | 17.2, 10.3, 6.7 |

| H-9a | 5.00 | dt | 17.2, 1.3 |

| H-9b | 5.28 | dt | 10.3, 1.3 |

| H-2', H-6' | 7.19 | br. d | 7.4 |

| H-3', H-5' | 7.32 | br. t | 7.4 |

| H-4' | 7.24 | br. t | 7.4 |

| 4-OCH₃ | 3.81 | s | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 181.9 |

| C-2 | 147.9 |

| C-3 | 134.1 |

| C-4 | 187.4 |

| C-5 | 159.2 |

| C-6 | 111.9 |

| C-7 | 47.8 |

| C-8 | 138.2 |

| C-9 | 116.2 |

| C-1' | 141.2 |

| C-2', C-6' | 128.9 |

| C-3', C-5' | 128.1 |

| C-4' | 127.1 |

| 4-OCH₃ | 56.3 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. memphis.edu This information helps in determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method used in MS. memphis.edu In the case of 4-Methoxydalbergione, EI-MS showed a molecular ion peak [M+H]⁺ at m/z 255.1, which corresponds to the protonated molecule and confirms its molecular weight of 254.28 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. libretexts.orgtutorchase.com For flavonoids like 4-Methoxydalbergione, characteristic fragmentation involves losses of small groups like CH₃•, H₂O, CO, C₂H₂O, and CO₂. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provides a very accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For a related compound, methyl 3,4,5-trihydroxybenzoate, HREIMS gave a measured m/z of 184.0371, which was very close to the calculated value of 184.0365 for the formula C₈H₈O₅. tandfonline.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule. pressbooks.pub The IR spectrum of 4-Methoxydalbergione would be expected to show characteristic absorption bands for its functional groups. vscht.cz For instance, the C=O stretching vibrations of the quinone ring typically appear in the region of 1650-1750 cm⁻¹. pressbooks.pub The C=C stretching of the aromatic and quinone rings would be observed around 1550–1650 cm⁻¹. pressbooks.pub The C-O stretching of the methoxy group is expected in the fingerprint region. libretexts.org

Stereochemical Aspects of 4-Methoxydalbergione (R- and S-Isomers)

4-Methoxydalbergione possesses a chiral center at the C-7 position, meaning it can exist as two non-superimposable mirror images, known as enantiomers. msu.edu These are designated as (R)-4-Methoxydalbergione and (S)-4-Methoxydalbergione. The specific three-dimensional arrangement, or stereochemistry, of these isomers can significantly influence their biological activity.

The (R)-isomer has been isolated from natural sources like Ranunculus repens. tandfonline.com The synthesis of the (S)-isomer has also been reported. conicet.gov.ar The absolute configuration of these enantiomers is often determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy. chinesechemsoc.org For example, the enantioselective synthesis of dalbergiones, including the (S)- and (R)-isomers of 4-methoxydalbergione, has been achieved through asymmetric hydrogenation, yielding products with high enantiomeric excess. chinesechemsoc.org

Quantum Chemical and Theoretical Studies of Molecular Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide theoretical insights into the molecular structure, electronic properties, and vibrational frequencies of 4-Methoxydalbergione. researchgate.net These computational studies can complement experimental data and help in the detailed analysis of spectroscopic results. researchgate.netacs.org

For instance, theoretical calculations of vibrational spectra can aid in the assignment of experimental IR and Raman bands. researchgate.net Furthermore, these studies can analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the molecule's reactivity. researchgate.net Such theoretical approaches have been used to investigate the structural and reactivity analyses of 4-Methoxydalbergione, providing a deeper understanding of its molecular properties. acs.orgmindat.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure and reactivity of 4-Methoxydalbergione. wikipedia.orgmdpi.com These quantum chemical calculations provide profound insights into the molecule's geometry, stability, and electronic properties at a molecular level.

A combined theoretical and experimental study utilized the B3LYP method with a 6-311++G(d,p) basis set to analyze the structure and properties of 4-Methoxydalbergione. researchgate.net Through a potential energy surface scan, three stable conformers were identified, designated as MD I, MD II, and MD III. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's resistance to deformation or excitation. For 4-Methoxydalbergione, calculations revealed that the MD II conformer possesses a smaller HOMO-LUMO energy gap compared to the MD I and MD III conformers, suggesting it is chemically more reactive and softer. researchgate.net

Further computational analyses, including Natural Bond Orbital (NBO) analysis, have been employed to understand electron delocalization from filled lone pair orbitals to unfilled antibonding orbitals. researchgate.net Molecular Electrostatic Potential (MEP) surfaces have also been generated to predict sites for electrophilic and nucleophilic attack. researchgate.net Additionally, global and local reactivity descriptors derived from DFT calculations help to quantify the chemical reactivity of the molecule. researchgate.netacs.org

| Parameter | Finding | Significance |

|---|---|---|

| Computational Method | DFT with B3LYP/6-311++G(d,p) | Provides optimized geometry and electronic properties. researchgate.net |

| Conformers Identified | MD I, MD II, MD III | Reveals different stable spatial arrangements of the molecule. researchgate.net |

| HOMO-LUMO Gap | MD II has the smallest energy gap | Indicates higher chemical reactivity for the MD II conformer. researchgate.net |

| Reactivity Descriptors | Global and local parameters calculated | Quantifies and compares the chemical reactivity of the conformers. researchgate.net |

| NBO Analysis | Performed to study hyperconjugative interactions | Explains stability arising from charge delocalization. researchgate.net |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. spectroscopyonline.com For 4-Methoxydalbergione, these experimental spectra have been recorded and interpreted in detail, often aided by theoretical calculations. researchgate.net

In a comprehensive study, the FT-IR and FT-Raman spectra of 4-Methoxydalbergione were recorded in the solid phase. researchgate.net The assignment of the observed vibrational bands to specific molecular motions was facilitated by performing a potential energy distribution (PED) analysis using the results from DFT calculations. researchgate.net This approach allows for a precise correlation between the theoretical vibrational frequencies and the experimentally observed spectral peaks.

The study found good agreement between the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and the experimental FT-IR and FT-Raman data. researchgate.net This consistency validates the optimized molecular geometry and the force field obtained from the DFT calculations. The detailed interpretation of the vibrational spectra provides a thorough understanding of the molecule's structural characteristics, including the vibrations of the quinonoid ring, the phenyl group, and the methoxy group. researchgate.netacs.org

| Technique | Application | Key Findings |

|---|---|---|

| FT-IR Spectroscopy | Measures absorption of infrared radiation by specific molecular vibrations. | Experimental spectrum recorded and compared with theoretical calculations. researchgate.net |

| FT-Raman Spectroscopy | Measures inelastic scattering of laser light, providing complementary vibrational information. | Solid-phase spectrum obtained, showing good consistency with calculated results. researchgate.net |

| Potential Energy Distribution (PED) | Theoretical assignment of calculated vibrational frequencies to specific molecular motions. | Used to interpret the experimental spectra in detail. researchgate.net |

| Theory-Experiment Correlation | Comparison of DFT-calculated vibrational frequencies with experimental data. | Good consistency found, validating the computational model and structural analysis. researchgate.net |

Biosynthetic Pathways and Precursors

Proposed Biogenetic Routes to 4-Methoxydalbergione

The biogenesis of neoflavonoids is considered a modification of the central flavonoid pathway. agriculturejournals.czagriculturejournals.cz The general route begins with precursors from the shikimate pathway (providing an aromatic ring) and the acetate-malonate pathway (providing the other). Chalcones are recognized as the central precursors for all flavonoids and their derivatives. rdd.edu.iq

The key mechanistic step differentiating neoflavonoid biosynthesis from that of flavonoids is a proposed aryl migration. While the exact enzymatic control of this step in vivo is still under investigation, it is hypothesized that an intermediate, likely derived from a chalcone (B49325), undergoes a rearrangement to move the B-ring from the C-2 position to the C-4 position of the C-ring, forming the characteristic neoflavonoid skeleton.

A significant hypothesis in the formation of dalbergiones like 4-methoxydalbergione involves the role of quinone methides (QMs) as reactive biosynthetic intermediates. mdpi.comunibo.it These highly reactive species are proposed to be generated in situ and can undergo various reactions, including nucleophilic additions, that lead to the final structure of the natural product. mdpi.comacs.org The formation of (S)-4-methoxydalbergione has been synthetically achieved through strategies that utilize ortho-quinone methide intermediates, lending support to their potential role in the natural biosynthetic pathway. mdpi.comunibo.itacs.org

Identification of Biosynthetic Intermediates and Related Compounds

The biosynthetic pathway to 4-methoxydalbergione involves several key intermediates derived from primary metabolism. The initial building blocks are p-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA (from the acetate (B1210297) pathway). These condense to form a naringenin (B18129) chalcone, a common precursor for a wide variety of flavonoids. rdd.edu.iq

From this chalcone intermediate, the pathway diverges. While the precise sequence and intermediates leading directly to 4-methoxydalbergione are not fully elucidated, several related compounds isolated from the same plant sources provide clues. Dalbergia species, rich sources of 4-methoxydalbergione, also produce a variety of other neoflavonoids, flavonoids, and isoflavonoids, suggesting a shared and complex biosynthetic network. researchgate.netresearchgate.net For instance, compounds like dalbergin, other dalbergiones, and dalbergichromene (B13822508) are often found alongside 4-methoxydalbergione. wikipedia.orgresearchgate.net The co-occurrence of these structurally related molecules suggests they may be products of a branched pathway originating from common precursors.

Key proposed and identified intermediates in the broader neoflavonoid pathway are listed below.

Table 1: Proposed Biosynthetic Precursors and Intermediates for Neoflavonoids

| Compound/Intermediate | Biosynthetic Role |

|---|---|

| p-Coumaroyl-CoA | Phenylpropanoid pathway precursor (provides B-ring and C3-bridge) |

| Malonyl-CoA | Acetate pathway precursor (provides A-ring) |

| Naringenin Chalcone | C15 intermediate, precursor to flavonoids and neoflavonoids rdd.edu.iq |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (R)-4''-methoxydalbergione |

| (S)-4-methoxydalbergione |

| 4-methoxydalbergione |

| Calofioride |

| Dalbergichromene |

| Dalbergin |

| Isoliquiritigenin |

| Naringenin Chalcone |

| Obtusafuran |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to 4-Methoxydalbergione

The total synthesis of 4-methoxydalbergione has been achieved through various routes, including both racemic and stereoselective methods. Early approaches included racemic syntheses based on strategies like Claisen transposition, Pechmann condensation, and the reduction of 7-methoxycoumarin.

A notable and efficient stereoselective synthesis allows for the creation of both the (R)-(+) and (S)-(-) enantiomers. conicet.gov.ar This seven-step method utilizes an asymmetric catalytic hydrogenation as the key step to establish the chiral center with high enantiomeric excess (up to 95%). conicet.gov.ar The process employs specific rhodium-based catalysts, such as [Rh((S,S)-bdpp)(NBD)]ClO₄ for the (S)-enantiomer and [Rh((R,R)-bdpp)(NBD)]ClO₄ for the (R)-enantiomer, under a hydrogen pressure of 80 bar. conicet.gov.ar The synthesis concludes with a selective deprotection of a methoxy (B1213986) group followed by oxidation to yield the final quinone structure.

Another modern approach involves the organocatalytic asymmetric addition of vinyl boronates to ortho-quinone methides (o-QMs) that are generated in situ. mdpi.com This method was successfully applied to the synthesis of (S)-4-methoxydalbergione, demonstrating the utility of leveraging unstable intermediates like o-QMs in natural product synthesis. mdpi.com

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of 4-methoxydalbergione is crucial for exploring structure-activity relationships (SAR). These analogs often involve modifications to the phenyl group, the quinone ring, or the methoxy substituent.

Naturally occurring neoflavonoids isolated from Dalbergia species, such as latifolin (B1203211), dalbergiphenol, and the hydroxylated analog 4'-hydroxy-4-methoxydalbergione, serve as primary examples of structural analogs. researchgate.netresearchgate.net Another related compound found in nature is (S)-3',4'-dihydroxy-4-methoxydalbergione. semanticscholar.org The synthesis of such analogs often employs general methodologies developed for flavonoids and coumarins. For instance, palladium-catalyzed coupling reactions and oxidative cyclization techniques are common strategies for constructing the core 4-arylcoumarin skeleton, which is structurally related to the dalbergione (B12728170) framework. mdpi.comresearchgate.net These methods allow for the introduction of different aryl groups and substitution patterns, providing a versatile platform for creating a library of analogs.

Chemical Derivatization for Enhanced Biological Activity or Specificity

Chemical derivatization of the 4-methoxydalbergione scaffold is a key strategy aimed at improving its pharmacological profile, such as enhancing potency, selectivity, or bioavailability. mdpi.com The goal is to generate new molecules with superior therapeutic potential compared to the parent compound.

A direct comparison between 4-methoxydalbergione and its analog, 4'-hydroxy-4-methoxydalbergione, demonstrates how a simple chemical modification affects function. Both compounds show anti-inflammatory and cytoprotective effects, indicating that the core structure is responsible for this activity, though the potency can be modulated by the substituent on the phenyl ring. researchgate.net Further SAR studies comparing 4-methoxydalbergione with latifolin and its derivatives have been conducted to correlate structural features with specific activities like antifungal and antitermitic effects. researchgate.net

The importance of the methoxy group is highlighted when comparing 4-methoxydalbergione to its hydroxylated precursor, dalbergin. The replacement of the hydroxyl group with a methoxy group enhances lipophilicity, which has been linked to improved anti-glioma potency, likely by improving its ability to cross the blood-brain barrier. This illustrates a successful derivatization strategy where methylation leads to enhanced biological performance.

The broader field of medicinal chemistry provides many examples where such derivatization is used. For instance, methoxy derivatives of the natural product resveratrol (B1683913) have been synthesized to overcome poor bioavailability and have shown enhanced anti-platelet activity. mdpi.com This principle of targeted chemical modification to improve drug-like properties is directly applicable to the development of novel agents based on the 4-methoxydalbergione structure.

Biological Activities and Molecular Mechanisms of Action in Vitro & in Vivo Research Models

Anticancer Research

4-Methoxydalbergione, a flavonoid isolated from the heartwood of plants like Dalbergia sissoo Roxb, has demonstrated notable anticancer properties. nih.govnih.gov Research has explored its effects on different types of cancer cells, revealing its potential to inhibit their growth and induce cell death. nih.govnih.govnih.gov

Inhibition of Cell Proliferation and Colony Formation

A key aspect of the anticancer activity of 4-Methoxydalbergione is its ability to curb the rapid and uncontrolled growth of cancer cells, a hallmark of the disease. This is often assessed through cell proliferation and colony formation assays in laboratory settings.

In studies involving esophageal carcinoma cell lines ECA-109 and KYSE-105, 4-Methoxydalbergione has been shown to significantly inhibit cell proliferation and colony formation. nih.gov Research indicates that the compound can counteract the proliferative effects induced by factors like lipopolysaccharide (LPS). nih.govresearchgate.net The mechanism behind this is linked to the inactivation of the NF-κB signaling pathway. nih.gov

Table 1: Effect of 4-Methoxydalbergione on Esophageal Carcinoma Cells

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| ECA-109 | Cell Proliferation (CCK-8) | Reversed LPS-induced proliferation | researchgate.net |

| ECA-109 | Colony Formation | Inhibited the increase in proliferation induced by LPS | researchgate.net |

| KYSE-105 | Cell Proliferation (CCK-8) | Reversed LPS-induced proliferation | researchgate.net |

Research on human bladder cancer cell lines, J82 and UMUC3, has demonstrated that 4-Methoxydalbergione inhibits cell proliferation in a dose-dependent manner. nih.govfrontiersin.org The half-maximal inhibitory concentration (IC50) values were determined to be 8.17 μM for J82 cells and 14.50 μM for UMUC3 cells. nih.gov Furthermore, treatment with 4-Methoxydalbergione led to a decrease in colony formation. nih.govfrontiersin.org The underlying mechanism involves the induction of autophagy and the inhibition of the Akt/ERK signaling pathway. nih.govnih.gov

Table 2: Effect of 4-Methoxydalbergione on Bladder Cancer Cells

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| J82 | Cell Proliferation (CCK-8) | Dose-dependent inhibition (IC50: 8.17 μM) | nih.govnih.gov |

| J82 | Colony Formation | Decreased colony formation with treatment | nih.govfrontiersin.org |

| UMUC3 | Cell Proliferation (CCK-8) | Dose-dependent inhibition (IC50: 14.5 μM) | nih.govfrontiersin.org |

In the context of human liver cancer cells (hepatocellular carcinoma or HCC), 4-Methoxydalbergione has been found to inhibit cell proliferation and migration while promoting apoptosis. nih.govnih.gov The anticancer effects of the compound in these cells are attributed to the upregulation of GADD45G expression. nih.govnih.gov

Table 3: Effect of 4-Methoxydalbergione on Human Liver Cancer Cells

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| HCC | Cell Proliferation (CCK-8) | Inhibited proliferation | nih.govnih.gov |

Studies on astroglioma cell lines, U87 and U251, have revealed that 4-Methoxydalbergione is a potent inhibitor of their growth. nih.govnih.gov The compound was found to inhibit cell proliferation in a time- and concentration-dependent manner in U87 cells. nih.govnih.gov The IC50 values for 4-Methoxydalbergione were significantly lower than those of the standard chemotherapeutic drug temozolomide (B1682018) (TMZ), indicating a higher potency. nih.gov The mechanism of action involves stalling the cell cycle in the G2 phase and is associated with the p53, TNF, and MAPK signaling pathways. nih.govnih.gov

Table 4: Effect of 4-Methoxydalbergione on Astroglioma Cells

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| U87 | Cell Proliferation (CCK-8) | Time- and concentration-dependent inhibition | nih.govnih.gov |

| U87 | Cell Cycle Analysis | Arrested cell cycle in G2 phase | nih.gov |

In vitro and in vivo studies on osteosarcoma cells have demonstrated the anti-proliferative effects of 4-Methoxydalbergione. nih.govnih.gov The compound was shown to inhibit the proliferation of osteosarcoma cells and reduce colony formation in soft agar. nih.govnih.gov The molecular mechanism behind this activity is the inhibition of the JAK2/STAT3 signaling pathway. nih.govnih.gov

Table 5: Effect of 4-Methoxydalbergione on Osteosarcoma Cells

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| MG63 | Cell Proliferation | Concentration-dependent inhibition | researchgate.net |

| U-2 OS | Cell Proliferation | Concentration-dependent inhibition | researchgate.net |

Lung Cancer Cells (A549)

Research has demonstrated that 4-Methoxydalbergione exhibits significant anticancer activity against A549 lung cancer cells. nih.gov Studies show that it effectively suppresses the proliferation, migration, and invasion of these cells. nih.govnih.gov The mechanism of action appears to involve the induction of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov

In one study, treatment with 4-Methoxydalbergione led to a concentration-dependent reduction in the viability of A549 cells. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of cell growth, was determined to be 83.05 µM. spandidos-publications.com Furthermore, the compound was found to inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.gov This was evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and Vimentin. spandidos-publications.com Mechanistically, 4-Methoxydalbergione may exert its effects by directly binding to and inhibiting DNA methyltransferase 1 (DNMT1), which in turn affects the system Xc-/GPX4 pathway, a key regulator of ferroptosis. nih.gov

Table 1: Effects of 4-Methoxydalbergione on A549 Lung Cancer Cells

| Finding | Methodology | Key Observation | Reference |

| Inhibition of Cell Proliferation | Cell Counting Kit-8 (CCK-8) assay | Concentration-dependent decrease in cell viability. IC50 of 83.05 µM. | spandidos-publications.com |

| Suppression of Cell Migration | Wound healing assay | Significant inhibition of cell migration in a concentration-dependent manner. | spandidos-publications.com |

| Inhibition of Cell Invasion | Transwell assay | Significant reduction in the invasive capacity of A549 cells. | spandidos-publications.com |

| Induction of Ferroptosis | Lipid peroxidation, lipid ROS, and Fe2+ level assays | Increased levels of lipid peroxidation, lipid ROS, and Fe2+, indicative of ferroptosis. | nih.govnih.gov |

| Inhibition of EMT | Western blot analysis | Upregulation of E-cadherin and downregulation of N-cadherin and Vimentin. | spandidos-publications.com |

Induction of Apoptosis and Cell Cycle Arrest

Studies utilizing Annexin V-FITC/PI flow cytometry and TUNEL assays have confirmed the pro-apoptotic activity of 4-Methoxydalbergione. In bladder cancer cells, the compound was shown to induce apoptosis in a dose-dependent manner. frontiersin.org Similarly, in human osteosarcoma cells, treatment with 4-Methoxydalbergione led to an increase in both early and late apoptotic cells, as detected by Annexin V-FITC and TUNEL assays. nih.govnih.gov This induction of apoptosis was associated with the upregulation of pro-apoptotic proteins such as procaspase-3 and PARP, and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin. nih.govnih.gov In human astroglioma U87 cells, 4-Methoxydalbergione also induced apoptosis in a time- and concentration-dependent manner. nih.gov

Table 2: Apoptosis Induction by 4-Methoxydalbergione in Various Cancer Cell Lines

| Cell Line | Assay | Key Finding | Reference |

| Bladder Cancer Cells (J82, UMUC3) | Annexin V-FITC/PI, TUNEL | Dose-dependent increase in apoptosis. | frontiersin.org |

| Osteosarcoma Cells (U-2 OS, MG 63) | Annexin V-FITC, TUNEL | Increased percentage of apoptotic cells with treatment. | nih.gov |

| Astroglioma Cells (U87) | Annexin V-FITC/PI | Time- and concentration-dependent induction of apoptosis. | nih.gov |

| Hepatocellular Carcinoma Cells | AnnexinV/PI assay | Promoted tumor cell apoptosis. | nih.gov |

In addition to inducing apoptosis, 4-Methoxydalbergione can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Research has shown that in human astroglioma U87 cells, 4-Methoxydalbergione effectively stalls the cell cycle in the G2 phase. nih.govresearchgate.net This was demonstrated by a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G0/G1 phase population following treatment. nih.gov This G2 phase arrest is a key mechanism contributing to the compound's anti-proliferative activity against astroglioma. nih.gov

Table 3: Cell Cycle Arrest Induced by 4-Methoxydalbergione

| Cell Line | Effect | Key Observation | Reference |

| Human Astroglioma (U87) | G2 phase arrest | Significant increase in the percentage of cells in the G2/M phase. | nih.gov |

Apoptotic Pathway Modulation (e.g., Annexin V-FITC/PI flow cytometry, TUNEL assays)

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. 4-Methoxydalbergione has demonstrated the capacity to inhibit these critical processes in various cancer models.

Wound healing assays are commonly used to assess the migratory ability of cells in a two-dimensional space. Studies have consistently shown that 4-Methoxydalbergione significantly inhibits the wound healing capacity of cancer cells. In bladder cancer cells (J82 and UMUC3), treatment with the compound resulted in a markedly enhanced wound healing proportion compared to control cells. frontiersin.org Similarly, in hepatocellular carcinoma (HCC) cells, 4-Methoxydalbergione treatment significantly inhibited wound closure. nih.govresearchgate.net The migration of esophageal carcinoma cells (ECA-109) was also suppressed by this compound. nih.gov Furthermore, in A549 lung cancer cells, 4-Methoxydalbergione significantly suppressed cell migration in a concentration-dependent manner. spandidos-publications.com

Table 4: Inhibition of Cell Migration by 4-Methoxydalbergione in Wound Healing Assays

| Cell Line | Key Observation | Reference |

| Bladder Cancer (J82, UMUC3) | Remarkably enhanced wound healing proportion compared to control. | frontiersin.org |

| Hepatocellular Carcinoma (SK-HEP-1, HuH-7) | Significantly inhibited wound healing. | nih.govresearchgate.net |

| Esophageal Carcinoma (ECA-109) | Suppressed migration of cells. | nih.gov |

| Lung Cancer (A549) | Concentration-dependent suppression of cell migration. | spandidos-publications.com |

Transwell migration assays provide a more quantitative measure of the invasive potential of cancer cells. Research has consistently demonstrated the inhibitory effect of 4-Methoxydalbergione on cell migration and invasion using this method. In bladder cancer cells, the compound decreased invasion in a dose-dependent manner. frontiersin.orgfrontiersin.orgresearchgate.net Similarly, in hepatocellular carcinoma cells, the number of migrated cells was significantly reduced following treatment with 4-Methoxydalbergione. nih.gov For A549 lung cancer cells, Transwell assays confirmed that the compound significantly suppressed cell invasion in a concentration-dependent manner. spandidos-publications.com

Table 5: Inhibition of Cell Migration and Invasion by 4-Methoxydalbergione in Transwell Assays

| Cell Line | Effect | Key Observation | Reference |

| Bladder Cancer (J82, UMUC3) | Invasion | Decreased invasion in a dose-dependent manner. | frontiersin.orgfrontiersin.orgresearchgate.net |

| Hepatocellular Carcinoma | Migration | Reduced number of migrated cells. | nih.gov |

| Lung Cancer (A549) | Invasion | Concentration-dependent suppression of cell invasion. | spandidos-publications.com |

Wound Healing Assays

Modulation of Key Signaling Pathways and Molecular Targets

4-Methoxydalbergione exerts its biological effects by modulating a variety of intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. The following sections detail the specific pathways and molecular targets affected by this compound.

Research indicates that 4-Methoxydalbergione can inactivate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. nih.govdntb.gov.ua In esophageal cancer (EC) cells, treatment with 4-Methoxydalbergione led to a significant reduction in the proliferation and migration of the cells. researchgate.net This effect was associated with the downregulation of inflammatory cytokines and the inactivation of the NF-κB pathway. researchgate.net Specifically, the compound was shown to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB, which are critical steps in the activation of this pathway. nih.gov By inhibiting NF-κB, 4-Methoxydalbergione may reduce the expression of downstream target genes involved in inflammation and cell proliferation, such as TNF-α, PGE2, cyclin D1, CDK1, and PCNA. nih.gov This inactivation of the NF-κB pathway appears to be a significant mechanism behind the compound's observed anti-proliferative and anti-migratory effects in certain cancer models. nih.gov

Table 1: Effect of 4-Methoxydalbergione on NF-κB Signaling in Esophageal Cancer Cells

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| ECA-109 | 4-Methoxydalbergione | Inhibited proliferation and migration. | researchgate.net |

| KYSE-105 | 4-Methoxydalbergione | Downregulated inflammatory cytokines. | researchgate.net |

| ECA-109 & KYSE-105 | 4-Methoxydalbergione + LPS | Reversed LPS-induced increases in proliferation, migration, and NF-κB activation. Decreased phosphorylation of IKBα and p-P65. | nih.gov |

4-Methoxydalbergione has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often constitutively activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. nih.gov In human osteosarcoma cells, 4-Methoxydalbergione treatment led to the inhibition of both JAK2 and STAT3 phosphorylation in a dose- and time-dependent manner. nih.govbdjn.org This inhibition of the JAK2/STAT3 pathway was associated with the downregulation of downstream anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, and the upregulation of apoptotic proteins like procaspase-3 and PARP. nih.govnih.gov Furthermore, the compound's inhibitory effect on this pathway was confirmed in an in vivo xenograft model of osteosarcoma, where treatment with 4-Methoxydalbergione resulted in reduced tumor growth and decreased expression of p-STAT3. nih.gov These findings suggest that the downregulation of the JAK2/STAT3 pathway is a key mechanism through which 4-Methoxydalbergione exerts its anti-cancer effects, particularly in osteosarcoma. nih.govnih.gov

Table 2: Impact of 4-Methoxydalbergione on the JAK2/STAT3 Pathway in Osteosarcoma Cells

| Cell Line/Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| MG63 | 4-Methoxydalbergione | Inhibited phosphorylation of JAK2 and STAT3. | bdjn.org |

| U-2-OS | 4-Methoxydalbergione | Downregulated STAT3 target proteins (Bcl-xL, Survivin). | nih.gov |

| Mice Xenograft Model | 4-Methoxydalbergione | Reduced tumor growth and expression of p-STAT3, PCNA, Ki67, and Survivin. | nih.gov |

The Akt/ERK signaling pathway, a critical regulator of cell proliferation, survival, and differentiation, is another target of 4-Methoxydalbergione. frontiersin.org In bladder cancer cells, the compound was found to inhibit cell growth by attenuating the phosphorylation of both Akt and Erk1/2. frontiersin.orgnih.govnih.gov This inhibition was demonstrated in human bladder cancer cell lines J82 and UMUC3, where 4-Methoxydalbergione treatment led to a dose-dependent decrease in phosphorylated Akt and ERK levels. frontiersin.org The study also showed that the anti-proliferative effects of 4-Methoxydalbergione could be partially counteracted by an Akt activator, confirming the importance of this pathway in the compound's mechanism of action. frontiersin.org These results indicate that the suppression of the Akt/ERK signaling pathway is a significant contributor to the anti-tumor effects of 4-Methoxydalbergione in bladder cancer. frontiersin.org

Table 3: Effect of 4-Methoxydalbergione on the Akt/ERK Pathway in Bladder Cancer Cells

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| J82 | 4-Methoxydalbergione | Attenuated the phosphorylation of Akt and ERK. | frontiersin.org |

| UMUC3 | 4-Methoxydalbergione | Inhibited cell proliferation, migration, and invasion. | frontiersin.org |

The tumor suppressor protein p53 plays a central role in preventing cancer formation by controlling cell cycle arrest and apoptosis. thermofisher.com Research on human astroglioma U87 cells has shown that 4-Methoxydalbergione can modulate the p53 signaling pathway. nih.gov Transcriptome sequencing of U87 cells treated with the compound revealed an enrichment of differentially expressed genes in the p53 pathway. nih.gov This suggests that 4-Methoxydalbergione's ability to induce apoptosis and cell cycle arrest in these cells may be, at least in part, mediated through the regulation of the p53 pathway. nih.gov While direct binding or activation of p53 by 4-Methoxydalbergione has not been explicitly detailed, the modulation of genes within this pathway points to its involvement in the compound's anti-cancer activity. nih.govnih.gov

Table 4: Regulation of the p53 Pathway by 4-Methoxydalbergione

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| U87 (Astroglioma) | 4-Methoxydalbergione | Upregulated 158 genes and downregulated 204 genes mainly enriched in the p53 signaling pathway. | nih.gov |

Table 5: Modulation of TNF and MAPK Signaling by 4-Methoxydalbergione

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| U87 (Astroglioma) | 4-Methoxydalbergione | Enriched differentially expressed genes in TNF and MAPK signaling pathways. | nih.gov |

| Osteosarcoma cells | 4-Methoxydalbergione | Reduced phosphorylation of ERK, JNK, and p38. | nih.gov |

4-Methoxydalbergione has been demonstrated to induce autophagy, a cellular process of self-degradation of cellular components, in bladder cancer cells. frontiersin.org Treatment of human bladder cancer cell lines J82 and UMUC3 with 4-Methoxydalbergione resulted in an increased ratio of LC3-II to LC3-I and an upregulation of Beclin-1 protein expression. frontiersin.orgresearchgate.net The conversion of LC3-I to LC3-II and the expression of Beclin-1 are key markers of autophagy induction. frontiersin.org The study further showed that inhibiting autophagy with chloroquine (B1663885) antagonized the anti-proliferative effects of 4-Methoxydalbergione, confirming that the induction of autophagy is a crucial mechanism for its anti-cancer activity in this context.

Table 6: Induction of Autophagy by 4-Methoxydalbergione in Bladder Cancer Cells

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| J82 | 4-Methoxydalbergione | Increased LC3-II/LC3-I ratio and Beclin-1 protein expression. | frontiersin.org |

| UMUC3 | 4-Methoxydalbergione | Increased LC3-II/LC3-I ratio and Beclin-1 protein expression. | frontiersin.org |

Upregulation of GADD45G Expression

4-Methoxydalbergione (4-MOD) has been shown to upregulate the expression of Growth Arrest and DNA Damage-inducible Gene Gamma (GADD45G) in human liver cancer cells. amegroups.orgresearchgate.net GADD45G is a member of the GADD45 family, which is involved in critical cellular processes such as cell cycle arrest, DNA repair, and apoptosis. nih.gov In hepatocellular carcinoma (HCC), GADD45G expression is often significantly low, and this downregulation is associated with high-risk factors and a poorer prognosis for patients. researchgate.netnih.gov

Previous studies have established that 4-MOD can increase the expression of GADD45G in liver cancer cells. nih.govresearchgate.net This upregulation is considered a key mechanism for the anti-cancer effects of 4-MOD in liver cancer. researchgate.netnih.gov In vivo experiments have further demonstrated that the inhibitory effect of 4-MOD on the growth of HCC is dependent on the upregulation of GADD45G expression. researchgate.net Therefore, GADD45G is considered a potential target for the anti-cancer activity of 4-MOD in liver cancer. researchgate.netnih.gov

Promotion of Ferroptosis (e.g., DNMT1/system Xc-/GPX4 pathway, lipid peroxidation, lipid ROS, Fe2+ levels)

Recent research has uncovered that 4-Methoxydalbergione (4-MD) can induce a form of regulated cell death known as ferroptosis in cancer cells, particularly in lung cancer. nih.govnih.gov This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). nih.govnih.gov 4-MD's pro-ferroptotic activity is mediated through a complex pathway involving DNA methyltransferase 1 (DNMT1), the cystine/glutamate (B1630785) antiporter system Xc-, and glutathione (B108866) peroxidase 4 (GPX4). nih.govnih.govspandidos-publications.com

Studies have shown that 4-MD can directly bind to and inhibit the expression of DNMT1. nih.govnih.gov This inhibition leads to the downstream suppression of system Xc- (specifically the solute carrier family 7 member 11, SLC7A11) and GPX4. nih.govnih.gov The inhibition of the system Xc-/GPX4 axis is a key mechanism for inducing ferroptosis. nih.govfrontiersin.org The process is further characterized by increased lipid peroxidation, elevated levels of lipid ROS, and an excessive accumulation of ferrous iron (Fe2+). nih.govnih.gov Overexpression of DNMT1 has been shown to partially reverse the antitumor and ferroptosis-promoting effects of 4-MD, confirming the role of the DNMT1/system Xc-/GPX4 pathway. nih.govnih.gov

Table 1: Effects of 4-Methoxydalbergione on Ferroptosis Markers in A549 Lung Cancer Cells

| Marker | Effect of 4-MD Treatment | Reference |

|---|---|---|

| Lipid Peroxidation (TBARS production) | Increased | nih.gov |

| Lipid ROS Levels | Increased | nih.gov |

| Fe2+ Levels | Increased | nih.gov |

| DNMT1 Expression | Inhibited | nih.govnih.gov |

| System Xc- (SLC7A11) Expression | Inhibited | nih.govnih.gov |

| GPX4 Expression | Inhibited | nih.govnih.gov |

Epithelial-Mesenchymal Transition (EMT) Inhibition

4-Methoxydalbergione has demonstrated the ability to inhibit the epithelial-mesenchymal transition (EMT) in lung cancer cells. nih.gov EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is a critical step in cancer metastasis. nih.gov

In studies using A549 lung cancer cells, 4-MD was found to significantly inhibit cell migration and invasion in a concentration-dependent manner. nih.gov This inhibition of the metastatic potential of cancer cells is linked to the modulation of key EMT marker proteins. Treatment with 4-MD led to a marked upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal markers N-cadherin and Vimentin. nih.gov These findings suggest that 4-MD can suppress the EMT process, thereby reducing the invasive capabilities of cancer cells. nih.gov

In Vivo Antitumor Efficacy in Research Models (e.g., Nude Mouse Xenograft Models)

The antitumor effects of 4-Methoxydalbergione have been confirmed in vivo using nude mouse xenograft models for various cancers, including astroglioma, lung cancer, and osteosarcoma. nih.govnih.govnih.gov These models, which involve transplanting human cancer cells into immunodeficient mice, are crucial for evaluating the therapeutic potential of new compounds. meliordiscovery.com

In a human astroglioma U87 cell xenograft model, intraperitoneal administration of 4-MOD at doses of 10 mg/kg and 30 mg/kg significantly slowed tumor growth, with the higher dose leading to a reduction in tumor size. nih.gov Similarly, in a lung cancer xenograft model using A549 cells, treatment with 10 or 30 mg/kg of 4-MD resulted in a significant inhibition of tumor growth, as evidenced by reduced tumor volume and weight. nih.govnih.gov Immunohistochemical analysis of these tumors revealed reduced expression of the proliferation marker Ki-67 and increased iron deposition, consistent with the induction of ferroptosis. nih.govnih.gov Furthermore, in an osteosarcoma xenograft model, 4-MD inhibited tumor growth and was associated with reduced expression of PCNA, Ki67, p-STAT3, and Survivin. nih.gov

Table 2: In Vivo Antitumor Efficacy of 4-Methoxydalbergione in Nude Mouse Xenograft Models

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Astroglioma | U87 | Slowed tumor growth rate and reduced tumor size. | nih.gov |

| Lung Cancer | A549 | Significantly inhibited tumor growth, reduced tumor volume and weight, decreased Ki-67 expression, and increased iron deposition. | nih.govnih.gov |

| Osteosarcoma | Not specified | Inhibited tumor growth and reduced expression of PCNA, Ki67, p-STAT3, and Survivin. | nih.gov |

Anti-inflammatory Activity

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

4-Methoxydalbergione has been shown to possess potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, 4-MD suppressed the production of NO and PGE2 in a dose-dependent manner by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Similarly, in esophageal carcinoma cells, 4-MD treatment led to a significant decrease in the production of PGE2. nih.gov The inhibition of PGE2 is significant as it is a major product of the COX-2 enzyme, which is often overexpressed in various cancers and contributes to tumor progression. frontiersin.org

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α)

4-Methoxydalbergione has been demonstrated to modulate the production of several pro-inflammatory cytokines, which play a crucial role in the inflammatory response and are implicated in the pathogenesis of various diseases, including cancer. nih.govnih.govresearchgate.netnih.gov

In LPS-stimulated BV2 microglial cells, 4-MD attenuated the production of pro-inflammatory cytokines. nih.gov Specifically, in RAW 264.7 macrophages, dalbergiones, including 4-methoxydalbergione, were found to be potent inhibitors of LPS-induced IL-1β and IL-6 production. nih.gov Furthermore, in gingival fibroblasts exposed to IL-1β and TNF-α, these compounds reduced the expression of IL-6 and IL-8. nih.gov In the context of esophageal carcinoma cells, treatment with 4-MD resulted in a significant decrease in the production of TNF-α. nih.gov

Table 3: Modulation of Pro-inflammatory Cytokines by 4-Methoxydalbergione

| Cytokine | Cell Model | Effect of 4-MD | Reference |

|---|---|---|---|

| IL-1β | RAW 264.7 macrophages | Inhibited | nih.gov |

| IL-6 | RAW 264.7 macrophages, Gingival fibroblasts | Inhibited | nih.gov |

| IL-8 | Gingival fibroblasts | Inhibited | nih.gov |

| TNF-α | Esophageal carcinoma cells | Inhibited | nih.gov |

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB nuclear translocation, iNOS, COX-2 expression)

4-Methoxydalbergione has demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govnih.gov Research has shown its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.net This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.govmdpi.com

The underlying mechanism for these anti-inflammatory actions is largely attributed to its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. bioline.org.brspandidos-publications.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. spandidos-publications.com Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines. bioline.org.brspandidos-publications.comnih.gov

Studies have revealed that 4-Methoxydalbergione can effectively hinder the nuclear translocation of the p65 subunit of NF-κB. d-nb.inforesearchgate.net It has been shown to markedly inhibit the LPS-induced activation of IκB kinase (IKK), which in turn prevents the degradation of IκBα. researchgate.net By preventing IκBα degradation, 4-Methoxydalbergione ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the expression of NF-κB-dependent pro-inflammatory genes. nih.govresearchgate.net This inactivation of the NF-κB pathway leads to the downregulation of inflammatory cytokines. nih.gov For instance, in esophageal cancer cells, 4-Methoxydalbergione has been observed to downregulate inflammatory cytokines and inactivate the NF-κB signaling pathway. nih.gov

Table 1: Effect of 4-Methoxydalbergione on Inflammatory Markers

| Cell Line | Stimulant | Marker Inhibited | Pathway Affected | Reference |

|---|---|---|---|---|

| BV2 microglia | LPS | NO, PGE2, iNOS, COX-2, Pro-inflammatory cytokines | NF-κB | nih.gov |

| RAW 264.7 macrophages | LPS | IL-1β, IL-6, p65 nuclear translocation | NF-κB | d-nb.info |

| Esophageal carcinoma cells (ECA-109, KYSE-105) | LPS | Inflammatory cytokines | NF-κB | nih.gov |

Macrophage Polarization Studies (e.g., M1-to-M2 polarization)

Research indicates that 4-Methoxydalbergione can influence macrophage polarization, a critical process in the immune response where macrophages differentiate into distinct functional phenotypes. The two primary phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. A study involving primary macrophages demonstrated that 4-Methoxydalbergione, along with other dalbergiones, induced a shift from the M1 to the M2 phenotype. d-nb.info This polarization is a key indicator of a switch from a pro-inflammatory to an anti-inflammatory and tissue-reparative state.

Heme Oxygenase-1 (HO-1) Induction and Nrf2 Pathway Activation

A significant aspect of 4-Methoxydalbergione's biological activity is its ability to induce the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme. nih.govmdpi.com The induction of HO-1 is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com

Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. ijbs.com In the presence of oxidative stress or inducers like 4-Methoxydalbergione, Nrf2 is stabilized, allowing it to translocate to the nucleus. nih.govijbs.com Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, including the gene for HO-1, thereby initiating their transcription. ijbs.commedsci.org

In vitro studies using BV2 microglial cells have demonstrated that 4-Methoxydalbergione induces HO-1 protein levels through the nuclear translocation of Nrf2. nih.gov This activation of the Nrf2/HO-1 pathway is a key mechanism underlying the anti-inflammatory and cytoprotective effects of the compound. nih.govmdpi.com The anti-inflammatory effects mediated by HO-1 induction have been shown to be partially reversed by an HO-1 inhibitor, tin protoporphyrin IX, further confirming the importance of this pathway. nih.gov

Table 2: 4-Methoxydalbergione's Effect on the Nrf2/HO-1 Pathway

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| BV2 microglia | Induces HO-1 protein levels | Nuclear translocation of Nrf2 | nih.gov |

| HT22 cells | Upregulates HO-1 | Activation of ERK and p38 pathways | nih.gov |

Antioxidant and Cytoprotective Effects

Reduction of Oxidative Stress

4-Methoxydalbergione exhibits significant antioxidant properties, contributing to its ability to reduce oxidative stress. ontosight.ai Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.comnews-medical.net 4-Methoxydalbergione has been shown to protect against glutamate-induced oxidative stress in murine hippocampal HT22 cells by upregulating heme oxygenase-1 (HO-1), which in turn reduces ROS levels. dntb.gov.ua Research has demonstrated that exposure of HT22 cells to glutamate increases ROS production, and co-incubation with 4-Methoxydalbergione can mitigate this effect. researchgate.net

Neuroprotective Effects (e.g., against glutamate-induced oxidative injury in HT22 cells)

The antioxidant properties of 4-Methoxydalbergione translate into significant neuroprotective effects. It has been shown to protect against glutamate-induced oxidative injury in HT22 hippocampal cells. nih.govjst.go.jp Glutamate-induced toxicity in these cells is a widely used model for studying neuronal damage caused by oxidative stress. nih.gov

4-Methoxydalbergione's neuroprotective action is closely linked to its ability to induce HO-1 expression. nih.gov Studies have demonstrated that it exhibits neuroprotective effects against glutamate-induced neurotoxicity by promoting HO-1 in HT22 cells. nih.gov The protective effects of the compound were found to be diminished when an HO-1 inhibitor was used, highlighting the critical role of this enzyme in mediating neuroprotection. researchgate.net

Superoxide (B77818) Formation Inhibition

Further underscoring its antioxidant capabilities, 4-Methoxydalbergione has been identified as an inhibitor of superoxide formation. medchemexpress.com Superoxide is a primary reactive oxygen species, and its inhibition is a key mechanism for mitigating oxidative damage within cells.

Other Investigated Biological Activities

Antimicrobial Activity

4-Methoxydalbergione is a neoflavonoid, a class of compounds recognized for their antimicrobial properties. epa.govnews-medical.net Studies have indicated that dalbergiones, including 4-Methoxydalbergione, may possess significant antimicrobial effects against a variety of pathogens. Research has noted the activity of related natural phenols against gram-positive bacteria, yeasts, and molds, suggesting a broad spectrum of potential applications for compounds within this class. spandidos-publications.com Further research into the specific mechanisms and spectrum of activity for 4-Methoxydalbergione is ongoing.

Urease Inhibition

(R)-4-Methoxydalbergione, isolated from the roots of Ranunculus repens, has demonstrated notable inhibitory activity against the enzyme urease. cellosaurus.orgmdpi.com Urease is a key virulence factor in certain bacterial infections, such as those caused by Helicobacter pylori, as it helps neutralize the acidic environment of the stomach. mdpi.com The compound has shown potent inhibition against both bacterial urease from Bacillus pasteurii and plant-derived Jack bean urease. epa.govnih.govshodex.com The inhibitory concentrations (IC₅₀) have been quantified, providing a measure of its potency. epa.govnih.gov

Table 1: Urease Inhibitory Activity of (R)-4-Methoxydalbergione

| Urease Source | IC₅₀ (μM) | Reference |

|---|---|---|

| Bacillus pasteurii Urease | 59.72 | epa.govnih.gov |

| Jack Bean Urease | 67.33 | epa.govnih.gov |

This table displays the half-maximal inhibitory concentration (IC₅₀) of (R)-4-Methoxydalbergione against urease from two different sources.

Anti-Feedant Activity (e.g., against termites)

Research has identified 4-Methoxydalbergione as one of the active compounds responsible for the natural durability of certain woods, such as the heartwood of Dalbergia species. tandfonline.com It exhibits moderate anti-feedant activity against subterranean termites, including Reticulitermes speratus. In a study analyzing bioactive components from Dalbergia latifolia heartwood, 4-Methoxydalbergione was isolated and confirmed to be one of the neoflavonoids contributing to the wood's defense against termites. researchgate.net While other compounds like latifolin (B1203211) showed higher termiticidal activity, 4-Methoxydalbergione's role as a feeding deterrent is a significant aspect of its biological profile. researchgate.net

Table 2: Bioactivity of Neoflavonoids from Dalbergia latifolia against Termites

| Compound | Activity against Termites | Reference |

|---|---|---|

| Latifolin | High termiticidal & anti-feedant activity | researchgate.net |

| 4-Methoxydalbergione | Moderate anti-feedant activity | researchgate.net |

| Dalbergiphenol | Moderate anti-feedant activity | researchgate.net |

This table compares the observed anti-termite activities of three neoflavonoids isolated from Dalbergia latifolia.

Antifungal Activity (e.g., against Kawaratake, Fomitopasis Palustris, Rhizopus oryzae, Cladosporium cladosporioides)

In addition to its anti-feedant properties, 4-Methoxydalbergione has shown moderate antifungal activity. researchgate.net Specifically, its efficacy has been noted against the white-rot fungus Trametes versicolor, commonly known as Kawaratake. researchgate.net In studies of extracts from Dalbergia latifolia, while 4-Methoxydalbergione was active against Trametes versicolor, another isolated compound, dalbergiphenol, showed relatively high activity against other fungi such as Fomitopasis palustris (Oouzuratake), Rhizopus oryzae, and Cladosporium cladosporioides. researchgate.net

Table 3: Antifungal Spectrum of Neoflavonoids from Dalbergia latifolia

| Compound | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| 4-Methoxydalbergione | Trametes versicolor (Kawaratake) | Moderate | researchgate.net |

| Dalbergiphenol | Fomitopasis palustris | High | researchgate.net |

| Dalbergiphenol | Rhizopus oryzae | High | researchgate.net |

| Dalbergiphenol | Cladosporium cladosporioides | High | researchgate.net |

This table summarizes the antifungal activity of 4-Methoxydalbergione and Dalbergiphenol against various fungal species.

Anti-Allergic Effects (e.g., histamine (B1213489) release inhibition)

Neoflavonoids, the class of compounds to which 4-Methoxydalbergione belongs, are recognized for their anti-allergic potential. epa.govnih.govresearchgate.netresearchgate.net Research indicates that the (S)-enantiomer of 4-methoxydalbergione, in particular, demonstrates anti-allergic activity. One study reported that (S)-4-methoxydalbergione inhibited the release of β-glucuronidase from rat neutrophils with an IC₅₀ value of 20.6 µM. scribd.com While direct studies on histamine release are limited, extracts from Dalbergia species, known to contain these compounds, have shown anti-allergic effects. researchgate.net A study on a potent anti-inflammatory and cytoprotective compound also noted its antihistamine activity. nih.gov

Table 4: Anti-Allergic-Related Activity of (S)-4-Methoxydalbergione

| Assay | Cell Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| β-Glucuronidase Release Inhibition | Rat Neutrophils | 20.6 | scribd.com |

This table presents the inhibitory concentration of (S)-4-methoxydalbergione on the release of an inflammatory mediator from neutrophils.

Anti-plasmodial Activity

(R)-4-Methoxydalbergione has been identified as a compound with promising anti-plasmodial effects. researchgate.net Isolated from the heartwood of Dalbergia louvelii, it has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. scribd.comnih.gov In a bioassay-guided fractionation study, (R)-4-Methoxydalbergione was one of four compounds that showed significant antiplasmodial activity, with a reported IC₅₀ value of 5.8 µM. nih.govmdpi.com

Table 5: Anti-plasmodial Activity of Compounds from Dalbergia louvelii

| Compound | Target Organism | IC₅₀ (μM) | Reference |

|---|---|---|---|

| (R)-4-Methoxydalbergione | Plasmodium falciparum | 5.8 | mdpi.com |

| Obtusafuran | Plasmodium falciparum | 8.7 | mdpi.com |

| 7,4'-dihydroxy-3'-methoxyisoflavone | Plasmodium falciparum | 6.8 | mdpi.com |

| Isoliquiritigenin | Plasmodium falciparum | 7.8 | mdpi.com |

| Chloroquine (Control) | Plasmodium falciparum | 0.13 | mdpi.com |

This table shows the in vitro anti-plasmodial activity of compounds isolated from Dalbergia louvelii compared to the standard drug Chloroquine.

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-4-Methoxydalbergione |

| (S)-4-Methoxydalbergione |

| 4-Methoxydalbergione |

| 7,4'-dihydroxy-3'-methoxyisoflavone |

| Chloroquine |

| Cladosporium cladosporioides |

| Dalbergiphenol |

| Fomitopasis palustris |

| Histamine |

| Isoliquiritigenin |

| Latifolin |

| Obtusafuran |

| Rhizopus oryzae |

| Thiourea |

Structure Activity Relationship Sar Studies of 4 Methoxydalbergione and Analogs

Influence of Methoxy (B1213986) Groups on Potency and Specificity